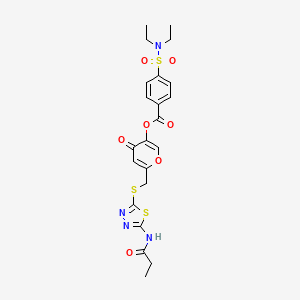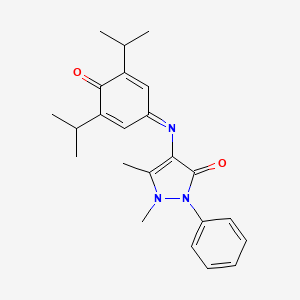![molecular formula C9H10N2O B2898670 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 1659189-34-0](/img/structure/B2898670.png)
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cancer Therapeutics
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression . These compounds can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the migration and invasion of tumor cells. The FGFR pathway is a proven target for cancer therapy, and these derivatives are being investigated for their potential use in treating various cancers.
Pharmacological Research
In pharmacology, the derivatives of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one are being explored for their role in modulating receptor activities . Their ability to act on specific receptors makes them valuable for developing new drugs that can selectively target disease pathways, leading to more effective treatments with fewer side effects.
Biochemical Studies
The biochemical applications of these compounds include studying the FGFR signaling pathway’s role in physiological processes like organ development, cell proliferation, migration, and angiogenesis . By understanding how these derivatives affect the FGFR pathway, researchers can gain insights into the fundamental mechanisms of cell signaling and disease.
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Future Directions
properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-3-4-10-5-7(6)11-8(9)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJMCRAWBQGQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=NC=C2)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2898591.png)
![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)



![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)
![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)


![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one](/img/structure/B2898603.png)

